2-bromo-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide
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Overview
Description
The compound is a complex organic molecule that contains a bicyclo[3.2.1]octane moiety , a benzamide moiety, and a methylsulfonyl group . Bicyclo[3.2.1]octane is a type of cycloalkane that is used in many biologically active compounds . Benzamide is a simple compound consisting of a benzene ring attached to an amide group. Methylsulfonyl is a functional group consisting of a sulfur atom bonded to two oxygen atoms and one carbon atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the bicyclo[3.2.1]octane moiety , benzamide moiety, and methylsulfonyl group . The bicyclo[3.2.1]octane moiety would give the molecule a rigid, three-dimensional structure .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be quite complex and would depend on the specific conditions and reagents used. Sodium sulfinates, for example, can participate in a variety of reactions, including S–S, N–S, and C–S bond-forming reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, compounds containing a bicyclo[3.2.1]octane moiety often have unique properties due to their rigid, three-dimensional structure .Scientific Research Applications
Chemical Synthesis and Molecular Design
Research into the synthesis and design of molecules related to "2-bromo-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide" explores the creation and manipulation of complex organic structures for various applications. For example, Flynn et al. (1992) demonstrated the use of methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate in atom-transfer radical cyclizations to afford substituted 3-azabicyclo-[3.3.0]octanes, highlighting methodologies that could be relevant for synthesizing related compounds (Flynn, Zabrowski, & Nosal, 1992). Similarly, the development of azepanium ionic liquids by Belhocine et al. (2011), using alicyclic secondary amines, underscores the potential for creating new families of ionic liquids with applications ranging from industrial processes to environmental remediation (Belhocine et al., 2011).
Pharmacological Applications
In pharmacology, the structure of "this compound" suggests potential for interaction with biological targets. Kobzar, Sych, and Perekhoda (2019) investigated sulfonyl-substituted nitrogen-containing heterocyclic systems for antimicrobial and antifungal action, identifying compounds with significant activity. This research indicates the broad potential for derivatives of the mentioned compound in developing new antimicrobial agents (Kobzar, Sych, & Perekhoda, 2019).
Mechanism of Action
Properties
IUPAC Name |
2-bromo-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O3S/c1-22(20,21)18-11-6-7-12(18)9-10(8-11)17-15(19)13-4-2-3-5-14(13)16/h2-5,10-12H,6-9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHJIBIZPPLEJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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